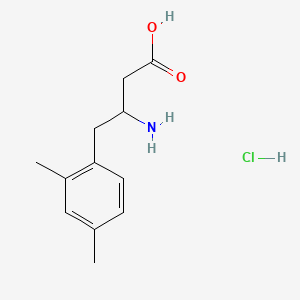
3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a chloropropyl group attached to the imidazolidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 1-methylimidazolidine-2,4-dione with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazolidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of more saturated imidazolidine derivatives.
科学研究应用
3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Another chloropropyl derivative with different structural features and applications.
3-(3-Chloropropyl)trimethoxysilane: A silane derivative used in surface modification and material science.
Uniqueness
3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione is unique due to its imidazolidine core, which imparts specific reactivity and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
属性
分子式 |
C7H11ClN2O2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC 名称 |
3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H11ClN2O2/c1-9-5-6(11)10(7(9)12)4-2-3-8/h2-5H2,1H3 |
InChI 键 |
HKRVFBSYKFASSE-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(=O)N(C1=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


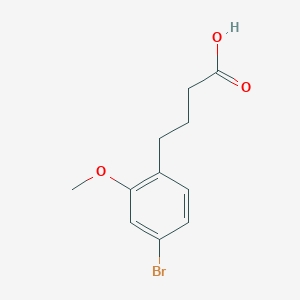


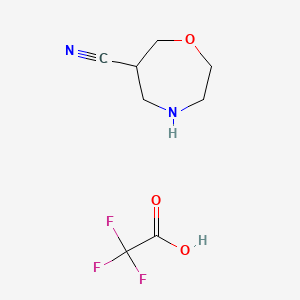
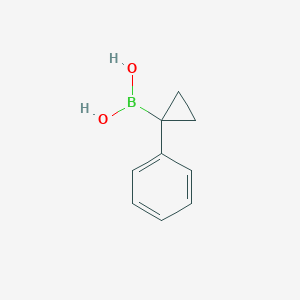
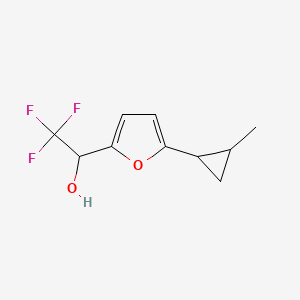
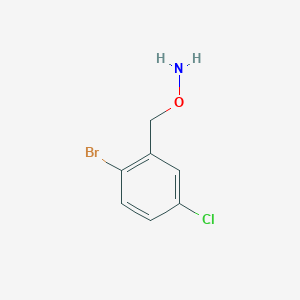
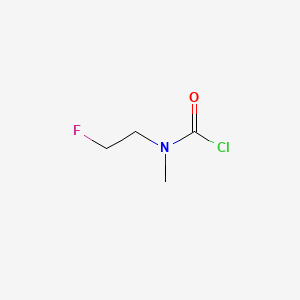
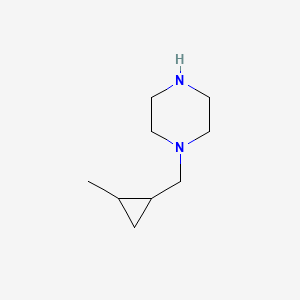
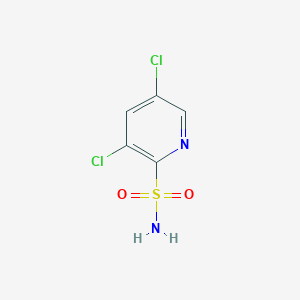
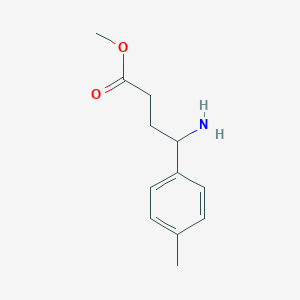
![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
